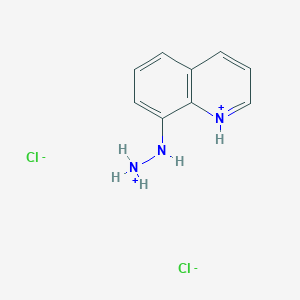
8-Hydrazinoquinoline DiHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydrazinoquinoline dihydrochloride is a chemical compound with the molecular formula C9H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinoquinoline dihydrochloride typically involves the reaction of 8-nitroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for 8-Hydrazinoquinoline dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydrazinoquinoline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
8-Hydrazinoquinoline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydrazinoquinoline dihydrochloride involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, disrupting metal homeostasis in cells. This property is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens and cancer cells by interfering with essential metal-dependent processes.
Comparaison Avec Des Composés Similaires
- 4-Hydrazinoquinoline hydrochloride
- 6-Bromo-4-hydrazinoquinoline hydrochloride
- 7-Chloro-4-hydrazinoquinoline
Comparison: 8-Hydrazinoquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for metal ions, making it particularly effective in applications requiring metal chelation.
Propriétés
Formule moléculaire |
C9H11Cl2N3 |
|---|---|
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
(quinolin-1-ium-8-ylamino)azanium;dichloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;/h1-6,12H,10H2;2*1H |
Clé InChI |
MZVBHTUMFBIRJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N[NH3+])[NH+]=CC=C2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)

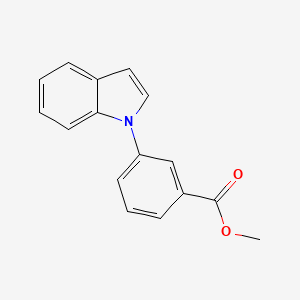
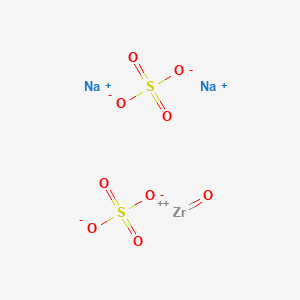

![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
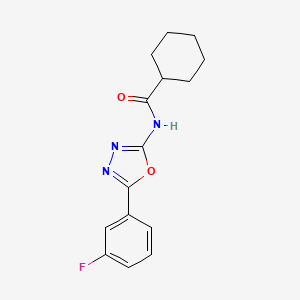
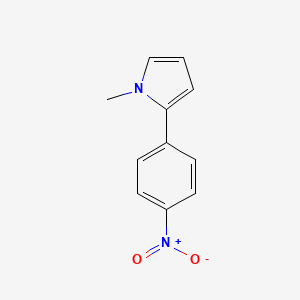
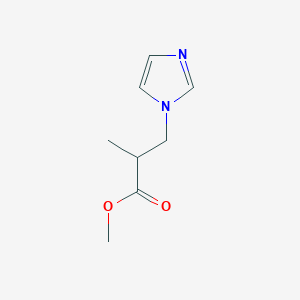

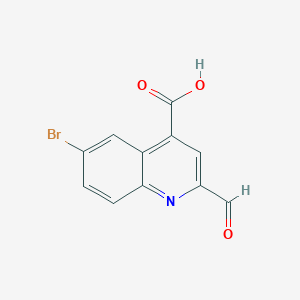
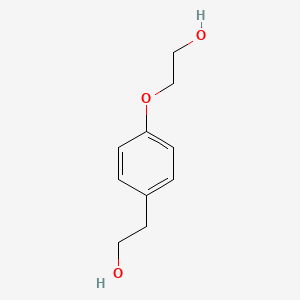
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)
